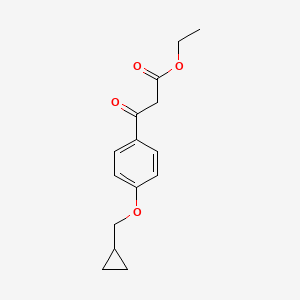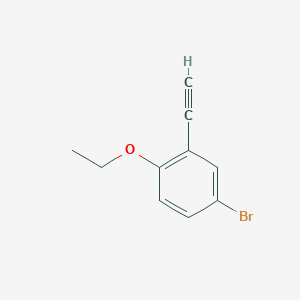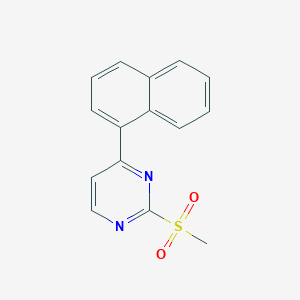
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a naphthyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine typically involves the reaction of 2-chloro-4-(1-naphthyl)pyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The naphthyl group can undergo reduction reactions to form dihydronaphthyl derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfonyl)-4-(2-naphthyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(1-naphthyl)pyrimidine
- 2-(Methylsulfonyl)-4-(1-anthryl)pyrimidine
Uniqueness
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is unique due to the specific positioning of the methylsulfonyl and naphthyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H12N2O2S |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
2-methylsulfonyl-4-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C15H12N2O2S/c1-20(18,19)15-16-10-9-14(17-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChIキー |
QXKPRHZLEULUTK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





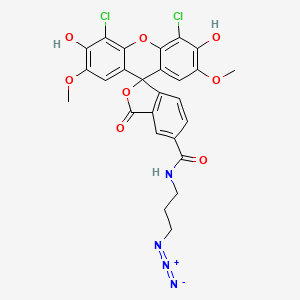
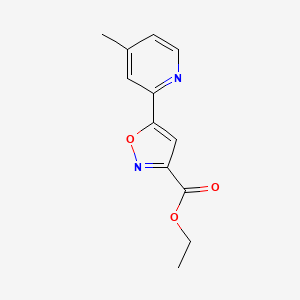
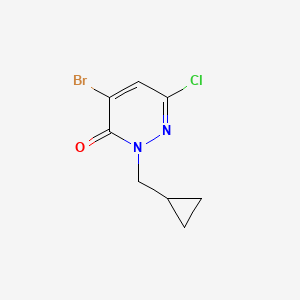

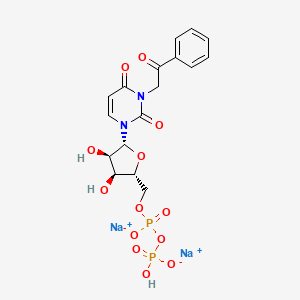
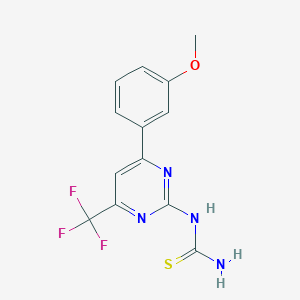

![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
